molecular formula C21H20FN3O3 B2540672 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252901-21-5

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B2540672
CAS No.: 1252901-21-5
M. Wt: 381.407
InChI Key: GREZGXUQCLHDGJ-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 3,4-dimethylphenyl group at the 3-position. The acetamide moiety links the pyridazinone ring to a 3-fluoro-4-methoxyphenyl group, introducing both lipophilic (methyl, fluoro) and polar (methoxy) substituents.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-13-4-5-15(10-14(13)2)18-7-9-21(27)25(24-18)12-20(26)23-16-6-8-19(28-3)17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREZGXUQCLHDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyridazine derivatives. Its unique structural features, including a pyridazine ring and various substituents, suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}, with a molecular weight of approximately 378.43 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight378.43 g/mol
LogP4.7756
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area67.084 Ų

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, a screening assay conducted by the National Cancer Institute evaluated various pyridazine derivatives against a panel of cancer cell lines, including leukemia and solid tumors. The results indicated that certain derivatives demonstrated selective cytotoxicity towards specific cancer types, suggesting potential therapeutic applications in oncology .

Case Study: Anticancer Screening Results
In an in vitro evaluation of related compounds:

  • Compound A showed moderate activity against leukemia cell lines (K-562).
  • Compound B exhibited significant cytotoxic effects on colon cancer cells (HCT-15).
  • Compound C was noted for its low toxicity across various cell lines but displayed some sensitivity in melanoma (SK-MEL-5) at concentrations around 10 µM.

These findings highlight the importance of further investigating the structure-activity relationship (SAR) to optimize the efficacy of similar compounds.

The biological mechanisms underlying the activity of pyridazine derivatives often involve:

  • Enzyme Inhibition: Many compounds act as inhibitors of specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption: Some derivatives have been shown to interfere with cell cycle progression, leading to apoptosis in malignant cells.
  • Signal Transduction Pathway Modulation: The interaction with various cellular pathways can lead to altered gene expression profiles conducive to reduced tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of This compound , a comparative analysis with structurally related compounds is essential.

Compound NameBiological ActivityNotable Features
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Moderate anticancer activityLacks fluorine substitution
N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin]butanamide Low cytotoxicityHigher logP value
4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid Various biological activitiesSimpler structure

Comparison with Similar Compounds

Structural Analogues

Pyridazinone-acetamide hybrids are a well-studied class due to their modular synthesis and tunable bioactivity. Below is a comparative analysis with structurally related compounds:

Compound Pyridazinone Substituents Acetamide-Linked Aryl Group Key Structural Differences Synthesis Yield
Target Compound 3-(3,4-Dimethylphenyl) 3-Fluoro-4-methoxyphenyl Balanced lipophilicity (Me, F) and polarity (OMe) Not reported
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () 4,5-Dichloro 3-(Azepan-1-ylsulfonyl)-4-methylphenyl Bulky sulfonamide group; higher halogen content (Cl) 79%
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}-N-(4-bromophenyl)acetamide (8a, ) 3-Methyl, 4-(methylthio)benzyl 4-Bromophenyl Thioether and bromo substituents; increased molecular weight 10%
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide (6e, ) 3-(4-Benzylpiperidin-1-yl) 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Piperidine ring introduces steric bulk; antipyrine hybrid 62%

Key Observations :

  • Substituent Effects: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to halogenated (Cl, Br) or sulfonamide-containing analogues .
  • Synthetic Efficiency : Yields vary significantly across analogues. reports a high yield (79%) using sulfonamide coupling, whereas bromophenyl derivatives () show lower yields (10–46%), likely due to steric or electronic challenges in aryl amidation .
Analytical and Spectral Data
Parameter Target Compound Compound Compound 6e ()
IR C=O Stretch ~1660–1640 cm⁻¹ (expected) Not reported 1664 cm⁻¹ (pyridazinone), 1642 cm⁻¹ (acetamide)
1H NMR (Pyridazinone Protons) δ 6.5–7.5 (aromatic), δ 4.5–5.0 (CH2) δ 7.2–7.8 (aromatic), δ 4.3 (CH2) δ 7.1–7.6 (aromatic), δ 4.7 (CH2)
Elemental Analysis (C/H/N) Not reported Calcd. for C23H25Cl2N3O4S: C, 52.67; H, 4.81 Found: C, 46.30; H, 2.21; N, 13.93 (unrelated compound, )

Notes:

  • The target compound’s spectral profile is anticipated to align with pyridazinone-acetamide scaffolds, with distinct aromatic and methyl resonances in 1H NMR .
  • Elemental analysis discrepancies in highlight the importance of purity checks for accurate comparisons .

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